Structural Dynamics and Synthetic Utility of Boc-Cysteinol(pMeBzl): A Technical Monograph
Structural Dynamics and Synthetic Utility of Boc-Cysteinol(pMeBzl): A Technical Monograph
[1]
Content Type: Technical Guide Subject: N-tert-Butoxycarbonyl-S-(4-methylbenzyl)-L-cysteinol CAS Registry Number: 129397-85-9 (Alcohol form) / 61925-77-7 (Parent Acid)[1]
Executive Summary
Boc-Cysteinol(pMeBzl) represents a critical chiral building block in the synthesis of peptide aldehydes, protease inhibitors, and reduced-peptide isosteres.[1] Structurally, it is the reduced alcohol form of Boc-S-(4-methylbenzyl)-L-cysteine.[1]
Its utility is defined by its orthogonal protection scheme :
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N-terminus (Boc): Acid-labile (cleaved by TFA).[1]
-
Side-chain (pMeBzl): Acid-stable (stable to TFA, cleaved by HF or TFMSA).[1]
-
C-terminus (Alcohol): Chemically versatile handle for oxidation to aldehydes or conversion to alkyl halides.[1]
This guide details the structural properties, validated synthetic protocols, and handling requirements for this compound, designed for researchers in medicinal chemistry.
Molecular Architecture & Physicochemical Profile[1][3]
The molecule consists of a cysteinol backbone where the amine is masked by a tert-butyloxycarbonyl (Boc) group and the thiol is etherified with a para-methylbenzyl (pMeBzl) moiety.[1] The pMeBzl group is preferred over the standard Benzyl (Bzl) group in many industrial applications due to its tendency to impart higher crystallinity to intermediates, facilitating purification without chromatography.
Structural Visualization
The following diagram illustrates the connectivity and the distinct reactivity zones of the molecule.
Figure 1: Structural connectivity of Boc-Cysteinol(pMeBzl) highlighting orthogonal protection zones.[1]
Key Physicochemical Data[1]
| Property | Value | Notes |
| Chemical Formula | C₁₆H₂₅NO₃S | |
| Molecular Weight | 311.44 g/mol | |
| Appearance | White to off-white powder | High crystallinity due to pMeBzl |
| Solubility | DCM, MeOH, EtOAc | Insoluble in water/hexanes |
| Melting Point | 68–92 °C | Range varies by solvent of crystallization |
| Specific Rotation | (c=1, MeOH) |
Synthetic Methodology: Mixed Anhydride Reduction
The synthesis of Boc-Cysteinol(pMeBzl) is most reliably achieved via the reduction of its parent amino acid, Boc-Cys(pMeBzl)-OH .[1]
Critical Causality: Direct reduction using Lithium Aluminum Hydride (LiAlH₄) is often too harsh and can lead to racemization or loss of the Boc group. The Mixed Anhydride Method (using Isobutyl Chloroformate followed by Sodium Borohydride) is the industry standard because it operates under mild conditions (-15°C to 0°C), preserving both the optical purity and the carbamate protection.
Workflow Diagram
Figure 2: Step-wise conversion of the amino acid to the amino alcohol via mixed anhydride.
Detailed Protocol
Reagents:
-
Isobutyl chloroformate (IBCF) (1.1 eq)[1]
-
N-Methylmorpholine (NMM) (1.1 eq)[1]
-
Sodium Borohydride (NaBH₄) (2.5 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Step-by-Step Procedure:
-
Activation: Dissolve Boc-Cys(pMeBzl)-OH in anhydrous THF under nitrogen. Cool the solution to -15°C (ice/salt bath).
-
Base Addition: Add NMM dropwise. Ensure the temperature does not rise above -10°C to prevent racemization.[1]
-
Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes. A white precipitate (NMM[1]·HCl) will form.[1]
-
Reduction: Prepare a solution of NaBH₄ in a minimal amount of water. Add this solution to the reaction mixture in one portion.
-
Note: Vigorous gas evolution (H₂) will occur.[1]
-
-
Quenching: Stir for 30 minutes at 0°C. Quench carefully with saturated NH₄Cl or 1M KHSO₄.
-
Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with NaHCO₃, Water, and Brine. Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from EtOAc/Hexanes. The pMeBzl group aids in forming a solid product, often negating the need for column chromatography.
Applications in Drug Development[6][7]
Peptide Aldehyde Synthesis (Protease Inhibitors)
Boc-Cysteinol(pMeBzl) is the immediate precursor to peptide aldehydes (e.g., calpain or cysteine protease inhibitors).[1]
-
Mechanism: The alcohol function is oxidized to an aldehyde.[3][4][5]
-
Preferred Method: Swern Oxidation (DMSO/Oxalyl Chloride) or IBX Oxidation .[1]
-
Why: These methods avoid over-oxidation to the carboxylic acid and preserve the stereocenter.[6]
Orthogonal Deprotection Strategy
The utility of this molecule relies on the stability differential between the protecting groups.
| Condition | Boc Group | pMeBzl Group | Result |
| 50% TFA / DCM | Cleaved | Stable | Free Amine / Protected Thiol |
| HF / Anisole (0°C) | Cleaved | Cleaved | Free Amine / Free Thiol |
| H₂ / Pd-C | Stable | Stable* | Sulfur poisons catalyst; pMeBzl is generally resistant to hydrogenolysis.[1] |
Technical Insight: The pMeBzl group is significantly more stable to TFA than the p-Methoxybenzyl (pMeOBzl) group. While pMeOBzl can sometimes be cleaved by strong TFA cocktails, pMeBzl requires HF or Trifluoromethanesulfonic acid (TFMSA) for removal, ensuring the thiol remains protected during N-terminal elongation or Boc removal.
References
-
PubChem. (2025).[1] N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Related Compound Data). National Library of Medicine. Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.[1] (Defines stability of pMeBzl vs Bzl). Link[1]
-
Rodriguez, M., et al. (1991). A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols. Tetrahedron Letters.[1] (Establishes Mixed Anhydride/NaBH4 protocol).
-
Chem-Impex. (2025).[1] Product Data: Boc-S-4-methylbenzyl-L-cysteine.[1][11][12]Link[1]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
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